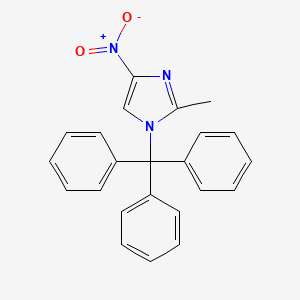
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them significant in various chemical and biological processes. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 4-position, and a triphenylmethyl group at the 1-position of the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the nitration of 2-methylimidazole to introduce the nitro group at the 4-position. This is followed by the protection of the nitrogen atom at the 1-position with a triphenylmethyl group. The reaction conditions often involve the use of strong acids like nitric acid for nitration and triphenylmethyl chloride for the protection step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process may include recrystallization and chromatography techniques to ensure the desired purity and quality.
化学反応の分析
Types of Reactions
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-methyl-4-amino-1-(triphenylmethyl)-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
科学的研究の応用
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Lacks the triphenylmethyl group, making it less sterically hindered.
2-Methyl-4-amino-1-(triphenylmethyl)-1H-imidazole: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.
2-Methyl-4-nitro-1-(trifluoromethyl)-1H-imidazole: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole is unique due to the combination of its functional groups. The presence of the triphenylmethyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. The nitro group adds to its redox potential, making it a versatile compound in various chemical and biological applications.
特性
CAS番号 |
89128-11-0 |
|---|---|
分子式 |
C23H19N3O2 |
分子量 |
369.4 g/mol |
IUPAC名 |
2-methyl-4-nitro-1-tritylimidazole |
InChI |
InChI=1S/C23H19N3O2/c1-18-24-22(26(27)28)17-25(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 |
InChIキー |
RHKHTKFCTLDQJW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















